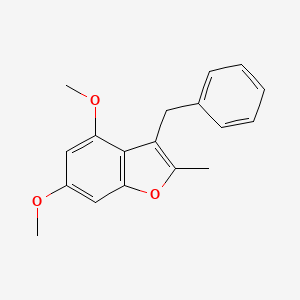
3-Isopropyl-5-(methoxymethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-(methoxymethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(methoxymethyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes. This method typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the (3+2) cycloaddition reaction . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are more environmentally friendly and practical for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5-(methoxymethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
3-Isopropyl-5-(methoxymethyl)isoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-(methoxymethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the isopropyl and methoxymethyl groups.
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-Isopropyl-5-(methoxymethyl)isoxazole is unique due to its specific substituents, which can impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
5-(methoxymethyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-6(2)8-4-7(5-10-3)11-9-8/h4,6H,5H2,1-3H3 |
Clé InChI |
DCDHIZAVQWBSFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=C1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
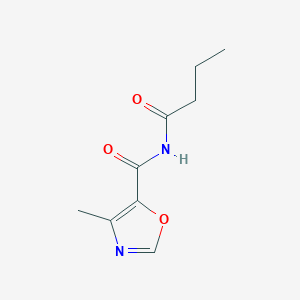
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
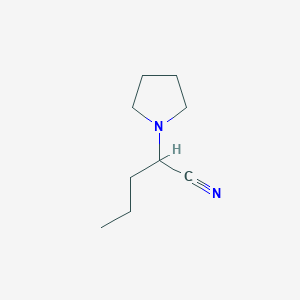
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
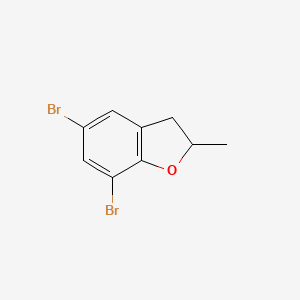
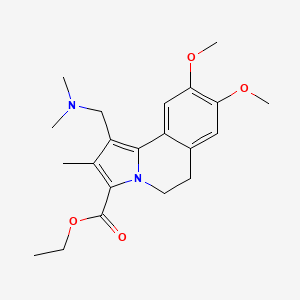

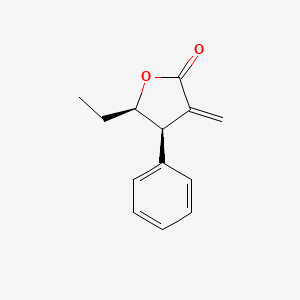
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
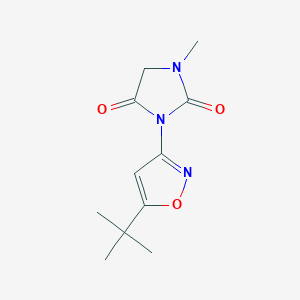
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
